3-Methyl-2-phenylquinoline-4-carboxylic acid

Overview

Description

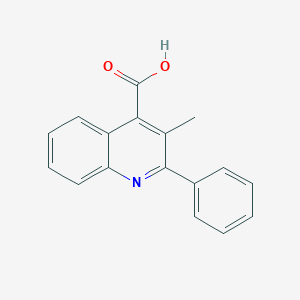

3-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure substituted with a methyl group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .

Pharmacokinetics

The compound is a solid at room temperature, which may influence its bioavailability .

Result of Action

Some quinoline derivatives have shown antibacterial activity. For instance, certain compounds displayed good antibacterial activity against Staphylococcus aureus . .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in the development of anticancer drugs . The compound’s interactions with HDACs suggest that it may modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in K652 cell-based screenings, derivatives of 2-phenylquinoline-4-carboxylic acid exhibited antiproliferative activity, indicating potential anti-cancer properties . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. As an HDAC inhibitor, it modulates the acetylation status of histones, which in turn affects gene expression . This modulation can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature storage conditions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

3-Methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Biology: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of industrial antioxidants and other functional materials

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

Quinoline-4-carboxylic acid: Lacks both the phenyl and methyl groups.

3-Methylquinoline-4-carboxylic acid: Lacks the phenyl group at the 2-position

Uniqueness

3-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its hydrophobic interactions and potentially increases its binding affinity to target proteins, making it a valuable compound for drug development and other applications .

Biological Activity

3-Methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 265.29 g/mol. Its structure features a quinoline core, which is known for its broad spectrum of biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily in the fields of antimicrobial , anticancer , and antiparasitic research. Below are detailed findings regarding its biological effects.

Antimicrobial Activity

Research has shown that derivatives of quinoline-4-carboxylic acids, including this compound, possess notable antibacterial properties. In vitro studies have demonstrated their effectiveness against several bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | ||

| Pseudomonas aeruginosa | 10 |

The compound's mechanism involves the inhibition of bacterial DNA gyrase, leading to the disruption of DNA replication processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 25 | |

| HeLa | 30 | |

| HepG2 | 20 |

The compound acts primarily by inhibiting topoisomerase IIα, an enzyme critical for DNA replication and transcription. By binding to the ATPase domain of this enzyme, it induces DNA breaks that lead to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Topoisomerase IIα Inhibition : The compound binds to the ATPase domain, inhibiting the enzyme's activity and leading to DNA damage.

- Antibacterial Mechanism : It interferes with bacterial DNA gyrase, disrupting DNA replication.

- Histone Deacetylase Inhibition : This compound has also been studied for its potential as a histone deacetylase (HDAC) inhibitor, which may modulate gene expression relevant to cancer progression .

Study on Anticancer Properties

In a study evaluating the anticancer effects of various quinoline derivatives, this compound was found to be more potent than traditional chemotherapeutics like doxorubicin against multiple carcinoma cell lines. The study highlighted its ability to induce apoptosis through the mitochondrial pathway.

Antimicrobial Efficacy Study

A comparative study assessed the antibacterial properties of several quinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name |

3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVACLAZDFXWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350108 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-45-0 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43071-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is novel about the synthesis of the 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives described in the research paper?

A1: The research paper outlines a novel, one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives. [] This method utilizes readily available starting materials: dapsone, α-ketobutyric acid, and various aromatic aldehydes. The reaction proceeds in the presence of CuBr2 as a catalyst. [] This approach offers several advantages, including operational simplicity, mild reaction conditions, and an environmentally friendly procedure, making it a promising alternative for preparing these specific quinoline-4-carboxylic acid derivatives. []

Q2: What are the potential applications of these newly synthesized compounds?

A2: While the research primarily focuses on the synthesis methodology, the authors suggest that these novel sulfone dimers, containing the 3-methyl-2-phenylquinoline-4-carboxylic acid moiety, hold potential as anticancer agents. [] Further research, including in vitro and in vivo studies, is necessary to explore their biological activity and confirm their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.